molecular formula C9H18N4O B029935 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy CAS No. 63697-61-0

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy

Cat. No.: B029935
CAS No.: 63697-61-0
M. Wt: 198.27 g/mol
InChI Key: NYMAVUZUFMNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy involves several steps. One common method starts with 2,2,6,6-tetramethylpiperidine, which undergoes a series of reactions to introduce the azido group. The reaction conditions typically involve the use of azidating agents and specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Comparison with Similar Compounds

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is unique due to its stability and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMAVUZUFMNQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00980010
Record name 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00980010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63697-61-0
Record name NSC300606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00980010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

A: The research paper "The relationship between structure and antioxidative activity of piperidine nitroxides" [] investigates various piperidine nitroxides and their ability to scavenge reactive oxygen species (ROS). The study highlights that the nitroxide moiety present in these compounds is essential for their antioxidant activity []. While the exact mechanism is not fully elucidated in this specific paper, it's generally understood that nitroxides can act as both oxidants and reductants, allowing them to interact with a range of ROS.

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